RGD-4C

Integrin Binding Disulfide Isomerism Conformational Activity

RGD-4C is a synthetic, double-cyclic peptide comprising the sequence ACDCRGDCFCG with disulfide bridges formed between cysteine residues 2–10 and 4–8. Originally isolated from a phage-displayed library for its high binding avidity toward αvβ3 and αvβ5 integrins , RGD-4C serves as a conformationally constrained ligand scaffold that preferentially targets angiogenic vasculature and tumor cells over normal tissue.

Molecular Formula C42H60N14O16S4
Molecular Weight 1145.3 g/mol
Cat. No. B15606272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD-4C
Molecular FormulaC42H60N14O16S4
Molecular Weight1145.3 g/mol
Structural Identifiers
InChIInChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyDXIKEERYADAVLF-CFFDDJBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RGD-4C (ACDCRGDCFCG) Double-Cyclic Integrin-Targeting Peptide: Procurement Baseline


RGD-4C is a synthetic, double-cyclic peptide comprising the sequence ACDCRGDCFCG with disulfide bridges formed between cysteine residues 2–10 and 4–8 [1]. Originally isolated from a phage-displayed library for its high binding avidity toward αvβ3 and αvβ5 integrins [2], RGD-4C serves as a conformationally constrained ligand scaffold that preferentially targets angiogenic vasculature and tumor cells over normal tissue [3]. Its unique double-cyclic architecture yields two disulfide isomers, the 1‑4;2‑3 configuration being approximately 10‑fold more potent than the 1‑3;2‑4 isomer, establishing a critical quality attribute for procurement [2].

Why In‑Class RGD Peptides Cannot Substitute for RGD-4C: The Selectivity and Isomer Barrier


Generic substitution among RGD‑containing peptides ignores critical conformational and selectivity determinants that directly govern experimental outcomes. Unlike linear RGD peptides (e.g., GRGDSPK) or monocyclic variants (e.g., c(RGDfK)) that exhibit broad integrin cross‑reactivity, RGD-4C's double‑cysteine bridged architecture excludes binding to α5β1, αvβ1, and the platelet integrin αIIbβ3 while retaining low‑nanomolar affinity for αvβ3 and αvβ5 [1]. Furthermore, RGD-4C exists as two disulfide isomers with a 10‑fold difference in integrin binding potency, meaning that uncontrolled synthesis or storage conditions can yield a predominantly inactive isomer [2]. Procurement of a linear or monocyclic analog forfeits both the integrin selectivity and the quality‑controlled isomer composition that define RGD-4C's in vivo tumor‑homing capability [3].

RGD-4C Procurement Evidence: Quantitative Differentiation Versus Closest Analogs


RGD-4C Isomer‑Dependent Binding Affinity: A 10‑Fold Activity Gap That No Other RGD Peptide Exhibits

RGD-4C spontaneously forms two disulfide isomers during synthesis and in solution. The 1‑4;2‑3 disulfide arrangement (RGD‑A) accounts for essentially all αv integrin binding activity, whereas the 1‑3;2‑4 isomer (RGD‑B) is approximately 10‑fold less potent [1]. This isomer‑dependent potency is unique to RGD-4C among commercial RGD peptides; monocyclic c(RGDfK) and linear GRGDSPK do not populate structurally distinct, isolatable disulfide conformers with differential activity. Procurement of RGD-4C therefore requires verification of isomer composition, as uncontrolled synthesis yields a 50:50 mixture, effectively halving the active peptide concentration [1].

Integrin Binding Disulfide Isomerism Conformational Activity

Integrin Selectivity Profile: RGD-4C Excludes αIIbβ3, α5β1, and αvβ1 Binding Unlike Broad‑Spectrum RGD Analogs

RGD-4C binds with Kd ~100 nM to αvβ3 and αvβ5 but does not bind appreciably to the closely related RGD‑directed integrins α5β1, αvβ1, or αIIbβ3 (the platelet fibrinogen receptor) [1]. In contrast, the linear peptide GRGDSPK shows IC50 = 1.2 µM for αvβ3 and 5.4 µM for αIIbβ3, yielding a selectivity ratio (αIIbβ3/αvβ3) of only 4.5 [2]. The monocyclic peptide c(RGDfV) achieves improved αvβ3 affinity (IC50 = 4.9 nM) but retains significant αIIbβ3 binding (IC50 = 1.7 µM), with a selectivity ratio of 347 [2]. RGD-4C's undetectable binding to αIIbβ3 represents a qualitative selectivity advantage not achieved by linear or most monocyclic RGD peptides, making it the preferred scaffold when platelet integrin interference must be avoided in vivo [1].

Integrin Selectivity αvβ3/αvβ5 Targeting Platelet Integrin Exclusion

In Vivo Tumor‑Targeting Specificity: RGD-4C Achieves 10.5‑Fold Higher Tumor Uptake Than the Non‑Binding RGE-4C Control

In a head‑to‑head biodistribution study using SCID mice bearing DU145 prostate carcinoma xenografts, 99mTc‑labeled RGD-4C‑DPK accumulated at 3.37 ± 0.32 %ID/g in tumor tissue at 24 h post‑injection, compared to only 0.32 ± 0.04 %ID/g for the non‑binding RGE-4C‑DPK control peptide (Asp→Glu substitution in the RGD motif) [1]. This 10.5‑fold differential confirms that RGD-4C's tumor localization is integrin‑mediated rather than a consequence of passive vascular permeability. The HPMA copolymer‑conjugated RGD4C further increased tumor uptake to 4.60 ± 1.80 %ID/g, while the corresponding RGE4C copolymer conjugate achieved only 1.24 ± 0.15 %ID/g [1].

Tumor Targeting Biodistribution Molecular Imaging

RGD-4C‑Doxsaliform Conjugate Affinity vs. Cilengitide‑Doxsaliform: Comparable αvβ3 Targeting with Divergent Structural Design

When conjugated to the doxorubicin prodrug doxsaliform via identical hydroxylamine ether chemistry, acyclic RGD-4C‑doxsaliform bound αvβ3 integrin with IC50 = 10 nM in a vitronectin cell adhesion assay, while cyclic‑(N‑Me‑VRGDf)‑doxsaliform (cilengitide scaffold) achieved IC50 = 5 nM [1]. Although cilengitide's free peptide displays higher intrinsic αvβ3 affinity (IC50 ~1 nM), the conjugation process narrows the affinity gap between the two scaffolds. Notably, the bicyclic (correctly folded) RGD-4C form showed reduced αvβ3 affinity and significantly lower aqueous solubility compared to the acyclic form, underscoring that the functional conjugate design space differs from the free peptide comparison landscape [1].

Drug Conjugate αvβ3 Affinity Cilengitide Comparison

Superior SPECT Imaging Uptake: 99mTc‑RGD-4CK Outperforms 18F‑FDG in Well‑Differentiated Lung Cancer

In a comparative biodistribution study of four contrast agents in Balb/c nude mice bearing NCI‑H358 human bronchioloalveolar carcinoma xenografts, 99mTc‑labeled RGD-4CK achieved the highest tumor‑to‑contralateral muscle (T/NT) activity ratio among all tested agents [1]. The T/NT ratio for 99mTc‑RGD-4CK was statistically superior (P < 0.001) to 18F‑FDG, 99mTc‑N(NOET)₂, and 99mTc‑MIBI [1]. In well‑differentiated, low‑metabolic lung cancers where 18F‑FDG PET sensitivity is limited, 99mTc‑RGD-4CK may provide higher diagnostic sensitivity, supporting the procurement of RGD-4C as the targeting ligand for integrin‑based SPECT tracer development [1].

SPECT Imaging Lung Cancer Tumor‑to‑Background Ratio

RGD-4C Application Scenarios: Where Its Specific Differentiation Delivers Decisive Value


Integrin‑Targeted Cytotoxic Conjugate Development Requiring αIIbβ3 Exclusion

When designing toxin‑ or drug‑conjugated tumor therapeutics, RGD-4C's undetectable binding to the platelet integrin αIIbβ3 [1] provides a critical safety advantage over broad‑spectrum RGD peptides. The RGD-4C‑saporin conjugate (RGD‑SAP) demonstrates that fusing RGD-4C to a plant toxin enhances cytotoxicity selectively against integrin‑expressing cancer cells while sparing normal fibroblasts . In syngeneic bladder cancer models, RGD‑SAP significantly reduced tumor growth in a dose‑dependent manner without systemic toxicity . Procurement of isomer‑qualified RGD-4C is essential for achieving this therapeutic window.

SPECT or SPECT/CT Tracer Development for Non‑Small Cell Lung Cancer Imaging

In NCI‑H358 well‑differentiated lung adenocarcinoma, 99mTc‑RGD-4CK achieved the highest tumor‑to‑muscle ratio among four contrast agents tested, outperforming 18F‑FDG [1]. This result supports the use of RGD-4C as the targeting ligand in radiolabeled SPECT probes for bronchioloalveolar carcinoma and other low‑metabolic lung cancers where metabolic tracers lack sensitivity. The 10.5‑fold tumor uptake differential over RGE-4C confirms that imaging signal derives from integrin‑mediated retention rather than passive accumulation .

HPMA Copolymer‑Peptide Conjugate Engineering for Enhanced Tumor Retention

Conjugation of RGD-4C to HPMA copolymer backbones increases tumor uptake from 3.37 ± 0.32 %ID/g (free peptide‑DPK) to 4.60 ± 1.80 %ID/g (copolymer conjugate) at 24 h while reducing non‑specific extravasation into normal tissues [1]. The higher tumor‑to‑background ratio of the copolymer‑RGD4C construct relative to free peptide underscores the value of RGD-4C as a modular targeting domain for macromolecular delivery systems in prostate and other solid tumor models.

Adenoviral Vector Retargeting for CAR‑Independent Gene Delivery

RGD-4C fiber‑modified adenoviruses (Ad5RGD4C) transduce CAR‑deficient cells via αvβ3 and αvβ5 integrins, with αvβ3 mediating more efficient internalization than αvβ5 [1]. This receptor‑selective internalization property enables gene delivery to tumor and endothelial cell populations that are refractory to wild‑type adenovirus serotype 5, making isomer‑controlled RGD-4C the ligand of choice for targeted virotherapy vector engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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